REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([F:12])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[F:13][c:14]1[cH:15][c:16]([OH:20])[cH:17][n:18][cH:19]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:20][c:16]2[cH:15][c:14]([F:13])[cH:19][n:18][cH:17]2)[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cncc(F)c1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)ccc1Oc1cncc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |